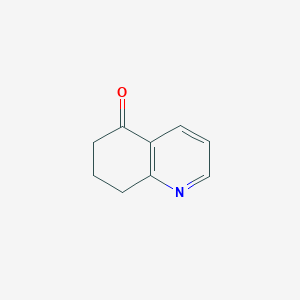
7,8-Dihydroquinolin-5(6H)-one
Katalognummer B105462
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: YHHBKPWMEXGLKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07855294B2
Procedure details


In a nitrogen atmosphere, 24 mL of malonaldehyde tetraethyl acetal and 7.71 g of ammonium acetate were added in that order to xylene (80 mL) solution of 11.2 g of 1,3-cyclohexadione, and a reflux condenser tube fitted with a Dean-Stark water separator was attached to the reactor, and this was stirred at 160° C. for 18 hours. The reaction liquid was cooled to room temperature, the solvent was evaporated off under reduced pressure, the residue was extracted with chloroform, and the chloroform layer was washed with saturated saline water and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (chloroform/methanol=97/3) to obtain 2.21 g of the entitled compound.



[Compound]
Name
1,3-cyclohexadione
Quantity
11.2 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
CCO[CH:4](OCC)[CH2:5][CH:6]([O:10]CC)OCC.C([O-])(=O)C.[NH4+:20].[C:21]1(C)[C:22](C)=[CH:23][CH:24]=[CH:25][CH:26]=1>O>[N:20]1[C:21]2[CH2:26][CH2:4][CH2:5][C:6](=[O:10])[C:22]=2[CH:23]=[CH:24][CH:25]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(CC(OCC)OCC)OCC
|
|
Name
|
|
|
Quantity
|
7.71 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
[Compound]
|
Name
|
1,3-cyclohexadione
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this was stirred at 160° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the chloroform layer was washed with saturated saline water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified through silica gel column chromatography (chloroform/methanol=97/3)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC=2C(CCCC12)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.21 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
